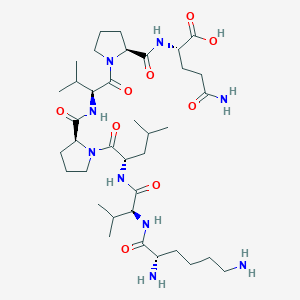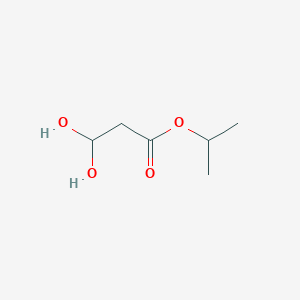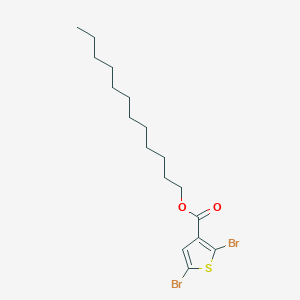
Dodecyl 2,5-dibromothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2,5-dibromothiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a dodecyl chain in the structure of this compound makes it a valuable intermediate in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2,5-dibromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of 3-dodecylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibrominated product is then esterified with dodecyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification reactions are optimized for high yield and purity, and the final product is purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl 2,5-dibromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in coupling reactions like the Stille or Suzuki coupling to form more complex thiophene derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiolanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkyl halides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Coupling Reactions: Reagents such as palladium catalysts, organostannanes, or boronic acids are used. Reactions are carried out under inert atmospheres (e.g., nitrogen or argon) and at elevated temperatures (50°C to 150°C).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically more complex thiophene derivatives with extended conjugation.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiolanes.
Applications De Recherche Scientifique
Dodecyl 2,5-dibromothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: It serves as a precursor for the synthesis of biologically active molecules and probes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Dodecyl 2,5-dibromothiophene-3-carboxylate depends on its application. In organic electronics, its role is primarily as a semiconductor material, where it facilitates charge transport through its conjugated system. In biological applications, it may interact with specific molecular targets through its functional groups, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-3-dodecylthiophene: Similar in structure but lacks the carboxylate group.
Methyl 2,5-dibromothiophene-3-carboxylate: Similar but with a methyl ester instead of a dodecyl ester.
2,5-Dibromo-3-thiophenecarboxylic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
Dodecyl 2,5-dibromothiophene-3-carboxylate is unique due to its combination of a long alkyl chain and dibrominated thiophene ring, which imparts specific solubility and electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics and as an intermediate in complex organic syntheses .
Propriétés
Numéro CAS |
375395-20-3 |
|---|---|
Formule moléculaire |
C17H26Br2O2S |
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
dodecyl 2,5-dibromothiophene-3-carboxylate |
InChI |
InChI=1S/C17H26Br2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-21-17(20)14-13-15(18)22-16(14)19/h13H,2-12H2,1H3 |
Clé InChI |
YEFDKQDYUIVUAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=C(SC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


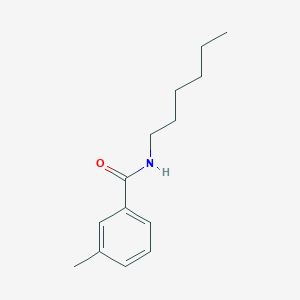
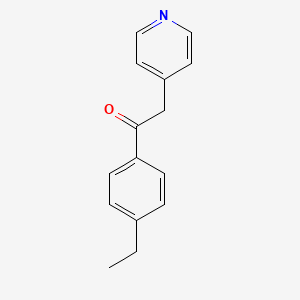
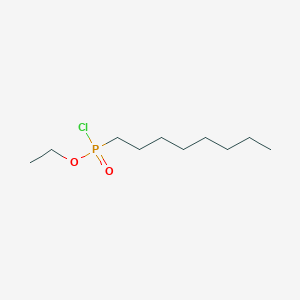
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
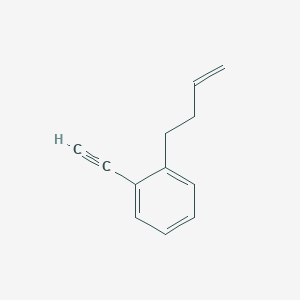

![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
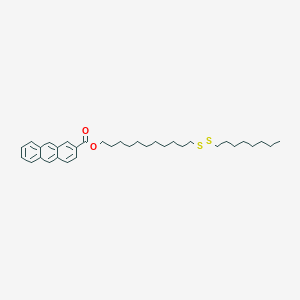
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
